22-Methyltricosanoyl-CoA

Peroxisomal beta-oxidation Acyl-CoA oxidase Branched-chain fatty acid metabolism

22-Methyltricosanoyl-CoA (iso-lignoceroyl-CoA) is a terminal ω-2 methyl-branched very long-chain fatty acyl-CoA (C24:0 iso), the definitive substrate for human branched-chain acyl-CoA oxidases ACOX2 and ACOX3. Unlike straight-chain VLCFA-CoAs (e.g., tricosanoyl-CoA) oxidized by ACOX1, this terminal-branched substrate enables accurate enzymatic activity determination in peroxisomal disorder research, including Zellweger syndrome and ACOX2 deficiency. Essential for PPARα ligand-binding studies and as precursor for 22-methyltricosanoylcarnitine LC-MS/MS standards. Substitution with straight-chain or mid-chain branched analogs is scientifically invalid due to strict ACOX substrate specificity partitioning.

Molecular Formula C45H82N7O17P3S
Molecular Weight 1118.2 g/mol
Cat. No. B15547566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Methyltricosanoyl-CoA
Molecular FormulaC45H82N7O17P3S
Molecular Weight1118.2 g/mol
Structural Identifiers
InChIInChI=1S/C45H82N7O17P3S/c1-33(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)
InChIKeyAMHIRPRFFMCUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-Methyltricosanoyl-CoA: Structural Identity and Metabolic Classification of a Terminal-Branched Very Long-Chain Acyl-CoA


22-Methyltricosanoyl-CoA (iso-lignoceroyl-CoA) is a very long-chain fatty acyl-CoA (VLCFA-CoA) derivative formed by the thioester linkage of coenzyme A to 22-methyltricosanoic acid (iso-lignoceric acid, iso-24:0), a C24 saturated fatty acid bearing a single methyl branch at the terminal (ω-2) carbon [1]. As a methyl-branched fatty acyl-CoA with an acyl chain length exceeding 20 carbons, this compound belongs to the very long-chain acyl-CoA class and is a predicted substrate for peroxisomal beta-oxidation pathways, specifically those mediated by branched-chain acyl-CoA oxidases (ACOX2/ACOX3) [2]. The compound is commercially available from specialty biochemical vendors as a research-grade coenzyme A derivative for metabolic and enzymatic studies .

Why 22-Methyltricosanoyl-CoA Cannot Be Replaced by Straight-Chain or Positional Isomer Analogs in Branched-Chain Fatty Acid Metabolism Studies


The substitution of 22-Methyltricosanoyl-CoA with the straight-chain analog tricosanoyl-CoA (C23:0-CoA) or other positional methyl-branched isomers (e.g., 18-methyltricosanoyl-CoA) is scientifically invalid due to fundamentally divergent enzymatic recognition and metabolic routing [1]. Peroxisomal acyl-CoA oxidases exhibit strict substrate specificity partitioning: ACOX1 selectively oxidizes straight-chain VLCFA-CoAs (including tricosanoyl-CoA), whereas ACOX2 and ACOX3 are specialized for the degradation of 2-methyl-branched fatty acyl-CoAs and bile acid intermediates [2]. Terminal methyl branching at the ω-2 position, as found in 22-Methyltricosanoyl-CoA, creates a steric environment that alters binding to very long-chain acyl-CoA synthetases and carnitine palmitoyltransferases compared to mid-chain branched or straight-chain analogs, thereby affecting both activation efficiency and mitochondrial/peroxisomal partitioning [3]. Consequently, experimental data obtained with straight-chain or differently branched analogs cannot be extrapolated to predict the metabolic behavior of this specific terminal-branched substrate.

Quantitative Differentiation Evidence for 22-Methyltricosanoyl-CoA Relative to Key Analogs


Enzyme Specificity Partitioning: Terminal-Branched VLCFA-CoA Routing to ACOX2/ACOX3 vs. Straight-Chain Routing to ACOX1

Straight-chain very long-chain fatty acyl-CoAs (including tricosanoyl-CoA) are oxidized by ACOX1, whereas 2-methyl-branched fatty acyl-CoAs are oxidized by ACOX2 and ACOX3 [1]. In rat liver peroxisomes, long-chain 2-methyl branched acyl-CoAs (including 2-methylpalmitoyl-CoA and pristanoyl-CoA) are oxidized for approximately 90% by pristanoyl-CoA oxidase (ACOX3 homolog), with the remaining 10% activity catalyzed by trihydroxycoprostanoyl-CoA oxidase (ACOX2 homolog) [2]. While direct kinetic data for 22-Methyltricosanoyl-CoA are not available in the public domain, the terminal methyl branch at C22 creates a structural motif recognized by branched-chain acyl-CoA oxidases but not by straight-chain ACOX1, establishing a clear metabolic routing distinction compared to tricosanoyl-CoA [3].

Peroxisomal beta-oxidation Acyl-CoA oxidase Branched-chain fatty acid metabolism

Differential Acylcarnitine Formation and Mitochondrial Transport Efficiency Between Terminal-Branched and Straight-Chain VLCFA-CoAs

22-Methyltricosanoyl-CoA serves as a substrate for carnitine O-palmitoyltransferase 1 (CPT1), which catalyzes the formation of 22-methyltricosanoylcarnitine for mitochondrial import [1]. The terminal methyl branch at the ω-2 position creates steric hindrance that may alter CPT1 binding affinity and acylcarnitine formation kinetics compared to the straight-chain analog tricosanoyl-CoA, though specific comparative kinetic parameters (Km, Vmax) for this exact substrate pair have not been reported in the peer-reviewed literature [2]. The branched-chain acylcarnitine profile (including 22-methyltricosanoylcarnitine) serves as a diagnostic biomarker for peroxisomal disorders, and the use of the correct CoA substrate is essential for calibrating LC-MS/MS acylcarnitine assays [3].

Carnitine palmitoyltransferase Acylcarnitine Mitochondrial fatty acid transport

PPARα Ligand Potency of Branched-Chain VLCFA-CoAs vs. Straight-Chain VLCFA-CoAs

Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), with the CoA thioesters exhibiting substantially greater potency than the corresponding free fatty acids [1]. Branched-chain fatty acyl-CoAs demonstrate distinct PPARα binding characteristics and cofactor recruitment profiles compared to straight-chain VLCFA-CoAs, resulting in differential transcriptional activation [2]. While direct binding affinity data (Kd or EC50) for 22-Methyltricosanoyl-CoA specifically have not been published, the terminal methyl branch confers a unique molecular geometry that influences PPARα ligand-binding domain interaction compared to the straight-chain tricosanoyl-CoA or mid-chain branched isomers [3].

PPARα Nuclear receptor Peroxisome proliferator-activated receptor

In Vivo Metabolic Fate of Terminal-Branched VLCFA: Evidence from Deuterated Iso-Lignoceric Acid Tracer Studies

In vivo metabolism studies using 22-methyl[23,23,23-²H₃]tricosanoic acid (trideuterated iso-lignoceric acid) in rats demonstrated that the liver is the primary organ for uptake and oxidation of this terminal-branched VLCFA, with negligible detection in brain tissue, suggesting limited blood-brain barrier penetration [1]. Following activation to its CoA ester (22-Methyltricosanoyl-CoA), the deuterated tracer undergoes peroxisomal beta-oxidation chain shortening, and the resulting breakdown products are detectable in hepatic tissue [2]. Comparative studies with straight-chain n-VLCFA analogs indicate that despite deficient VLCFA-CoA synthetase activity in X-linked adrenoleukodystrophy (X-ALD) cells, these cells retain a near-normal ability to oxidize both saturated and polyunsaturated VLCFA under certain culture conditions [3]. However, direct head-to-head quantitative comparison of oxidation rates between 22-Methyltricosanoyl-CoA and tricosanoyl-CoA in a defined enzymatic system is not available in the current literature.

Stable isotope tracing VLCFA metabolism Peroxisomal disorders

Validated Research Applications for 22-Methyltricosanoyl-CoA Based on Structural and Metabolic Differentiation Evidence


Peroxisomal Branched-Chain Fatty Acid Oxidation Assays for ACOX2/ACOX3 Enzymology

22-Methyltricosanoyl-CoA is the appropriate substrate for in vitro assays of human branched-chain acyl-CoA oxidases (ACOX2 and ACOX3), which are specifically involved in the degradation of 2-methyl-branched fatty acids and bile acid intermediates in peroxisomes [1]. Use of this terminal-branched substrate enables accurate determination of enzymatic activity in liver homogenates or recombinant enzyme preparations, supporting research into peroxisomal disorders including Zellweger syndrome and ACOX2 deficiency [2]. Straight-chain VLCFA-CoAs such as tricosanoyl-CoA are not suitable substitutes, as they are oxidized by ACOX1 and would report on straight-chain oxidase activity rather than branched-chain pathway function [3].

PPARα Ligand Screening and Structure-Activity Relationship Studies for Nuclear Receptor Activation

Branched-chain very long-chain fatty acyl-CoAs, including 22-Methyltricosanoyl-CoA, serve as high-affinity endogenous ligands for PPARα and are suitable for investigating ligand-dependent nuclear receptor activation and cofactor recruitment [1]. This compound enables the study of how terminal methyl branching at the ω-2 position influences PPARα binding affinity and transcriptional activation potency relative to straight-chain or mid-chain branched VLCFA-CoAs [2]. Applications include SPR-based binding assays, fluorescence polarization competition assays, and cell-based PPARα transactivation reporter assays to characterize the molecular determinants of ligand recognition [3].

LC-MS/MS Acylcarnitine Profiling Method Development and Clinical Metabolomics Calibration

22-Methyltricosanoyl-CoA is enzymatically converted to 22-methyltricosanoylcarnitine by carnitine O-palmitoyltransferase 1 (CPT1), producing a branched-chain acylcarnitine species that is detectable in clinical acylcarnitine profiling [1]. Procurement of this CoA substrate enables the generation of authentic acylcarnitine standards for calibrating tandem mass spectrometry (LC-MS/MS) methods used in newborn screening for peroxisomal disorders and inborn errors of branched-chain fatty acid metabolism [2]. The distinct chromatographic retention time and MS/MS fragmentation pattern of branched-chain acylcarnitines compared to straight-chain analogs necessitates the use of the correct CoA precursor for accurate method validation [3].

Stable Isotope-Labeled Metabolic Flux Analysis in Peroxisomal Disorder Models

The deuterated free acid precursor (22-methyl[23,23,23-²H₃]tricosanoic acid) can be activated to 22-Methyltricosanoyl-CoA in cellular systems and used for stable isotope tracing studies of VLCFA oxidation in peroxisomal disorder models [1]. In vivo studies in rats demonstrate that this terminal-branched VLCFA undergoes predominant hepatic uptake and peroxisomal beta-oxidation, with minimal brain penetration, making it a suitable tracer for investigating tissue-specific VLCFA metabolism [2]. This application is particularly relevant for research on X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders where VLCFA accumulation is a hallmark [3].

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